α-Phenyl Substitution vs. Des-α-Phenyl Analog
The target compound contains an α-phenyl substituent on the acetic acid moiety (C₂₃H₁₈N₂O₂S, MW 386.5) , whereas the most common commercially available close analog, 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid (CAS 20650-29-7), has only a methylene group at this position (C₁₇H₁₄N₂O₂S, MW 310.4) [1]. This represents a mass difference of 76.1 Da and introduces a chiral center absent in the des-α-phenyl analog. The InChI of the target compound (InChI=1S/C23H18N2O2S/c26-22(27)21(17-10-4-1-5-11-17)25-23-24-19(15-8-2-6-12-15)20(28-23)16-9-3-7-13-16/h1-14,21H,(H,26,27)) confirms the α-phenylacetic acid connectivity distinct from the sulfide-linked acetic acid structure .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C₂₃H₁₈N₂O₂S, MW 386.5 g/mol, α-phenyl substitution present |
| Comparator Or Baseline | 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid (CAS 20650-29-7): C₁₇H₁₄N₂O₂S, MW 310.4 g/mol, no α-phenyl substitution |
| Quantified Difference | ΔMW = +76.1 g/mol (+24.5%); additional phenyl ring and chiral center |
| Conditions | Structural comparison based on molecular formula and InChI fingerprint |
Why This Matters
This structural distinction is critical for procurement: ordering the des-α-phenyl analog (CAS 20650-29-7) in place of the target compound would introduce a chemically distinct entity, invalidating any structure-activity relationship or biological assay conclusions.
- [1] PubChem Compound Summary CID 738801. [(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid. National Center for Biotechnology Information (2025). View Source
